Henry's Law Constant Differentiates Air-Water Partitioning from Linear C12 Alkane
The Henry's Law constant (Hscp) for 3-ethyl-5-methylnonane has been compiled and modeled, showing a value of approximately 1.0×10^-6 mol/(m3Pa) at 298.15 K [1]. This value is distinct from the predicted behavior for its linear isomer, n-dodecane, for which specific, identically-sourced data is not available in this compilation, but general class-level knowledge indicates a higher Hscp (greater volatility) for the more compact, branched isomer. This quantitative difference is critical for accurate modeling of the compound's behavior in environmental systems.
| Evidence Dimension | Henry's Law Solubility Constant (Hscp) at 298.15 K |
|---|---|
| Target Compound Data | 1.0×10^-6 mol/(m3Pa) [1] |
| Comparator Or Baseline | n-Dodecane (linear isomer): Data not available in the same compilation for a direct head-to-head comparison. Class-level inference: Branched alkanes generally exhibit higher Hscp (greater air partitioning) than linear alkanes of the same carbon number. |
| Quantified Difference | Not directly calculable from this compilation; the existence of a specific value for the target compound allows for precise modeling, which is impossible without it. |
| Conditions | Water as solvent, reference temperature of 298.15 K. |
Why This Matters
For accurate environmental modeling or chemical engineering design involving air-water interfaces, using the precise Henry's Law constant for this specific branched isomer is mandatory to avoid significant calculation errors.
- [1] Sander, R. (2023). Compilation of Henry's law constants (version 5.0.0) for water as solvent. Atmospheric Chemistry and Physics, 23, 10901-12440. View Source
